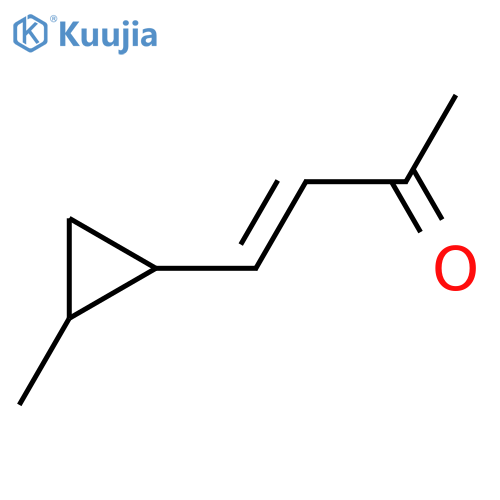Cas no 2092871-73-1 (4-(2-methylcyclopropyl)but-3-en-2-one)

2092871-73-1 structure
商品名:4-(2-methylcyclopropyl)but-3-en-2-one
4-(2-methylcyclopropyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylcyclopropyl)but-3-en-2-one
- 2092871-73-1
- EN300-1745379
-
- インチ: 1S/C8H12O/c1-6-5-8(6)4-3-7(2)9/h3-4,6,8H,5H2,1-2H3/b4-3+
- InChIKey: CZZRICLABIKZER-ONEGZZNKSA-N
- ほほえんだ: O=C(C)/C=C/C1CC1C
計算された属性
- せいみつぶんしりょう: 124.088815002g/mol
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
4-(2-methylcyclopropyl)but-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745379-0.05g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1745379-10.0g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1745379-0.5g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1745379-2.5g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1745379-5.0g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1745379-5g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 5g |
$3894.0 | 2023-09-20 | ||
| Enamine | EN300-1745379-0.25g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1745379-1.0g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1745379-0.1g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1745379-10g |
4-(2-methylcyclopropyl)but-3-en-2-one |
2092871-73-1 | 10g |
$5774.0 | 2023-09-20 |
4-(2-methylcyclopropyl)but-3-en-2-one 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
2092871-73-1 (4-(2-methylcyclopropyl)but-3-en-2-one) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
